Fluoromethane

Catalog No.
S576291
CAS No.
593-53-3
M.F
CH3F
M. Wt
34.033 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoromethane

CAS Number

593-53-3

Product Name

Fluoromethane

IUPAC Name

fluoromethane

Molecular Formula

CH3F

Molecular Weight

34.033 g/mol

InChI

InChI=1S/CH3F/c1-2/h1H3

InChI Key

NBVXSUQYWXRMNV-UHFFFAOYSA-N

SMILES

CF

Solubility

0.67 M

Synonyms

fluoromethane, fluoromethane ion (1+), fluoromethane, 13C-labeled, fluoromethane, 14C-labeled, fluoromethane, 18F-labeled, methyl fluoride

Canonical SMILES

CF

Solvent and Reagent:

  • Polar aprotic solvent: Fluoromethane is a polar aprotic solvent, meaning it has a slight positive charge on the carbon atom and no hydrogen atoms bonded to it. This property allows it to dissolve a wide range of nonpolar and ionic compounds, making it versatile for various research applications [].
  • Organic chemistry reactions: Fluoromethane serves as a reagent in various organic chemistry reactions, including nucleophilic addition and substitution reactions. Its ability to form weak hydrogen bonds and its non-nucleophilic nature make it a valuable tool for studying reaction mechanisms.
  • Production of fluorinated compounds: Fluoromethane can be used as a starting material for the synthesis of various fluorinated organic compounds. These compounds possess unique properties and find applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Study of Atmospheric Chemistry:

  • Atmospheric modeling: Fluoromethane acts as a short-lived atmospheric tracer, meaning it remains in the atmosphere for a short period before being broken down by sunlight. This characteristic makes it valuable in studying atmospheric transport processes and identifying pollution sources.
  • Climate change research: Scientists monitor fluoromethane levels to understand its contribution to the greenhouse effect. While its impact is relatively small compared to other greenhouse gasses, studying its behavior helps researchers refine climate models.

Fluoromethane, also known as methyl fluoride, is a colorless, flammable gas at standard temperature and pressure. Its chemical formula is CH3F\text{CH}_3\text{F}, indicating that it consists of one carbon atom, three hydrogen atoms, and one fluorine atom. This compound is notable for being the simplest member of the hydrofluorocarbon family, which includes compounds composed solely of hydrogen, fluorine, and carbon. Fluoromethane was first synthesized in 1835 by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot through the distillation of dimethyl sulfate with potassium fluoride .

Fluoromethane possesses a tetrahedral molecular geometry with a C–F bond energy of 552 kJ/mol and a bond length of 0.139 nm. Its dipole moment is 1.85 D, and it has a specific heat capacity of 38.171 J·mol1^{-1}·K1^{-1} at 25 °C. The critical point for fluoromethane occurs at 44.9 °C (318.1 K) and 6.280 MPa .

Fluoromethane does not have a well-defined biological mechanism of action. However, its interaction with semiconductor materials during the etching process is well studied. The C-F bond breaks upon exposure to plasma, generating reactive fluorine radicals that remove unwanted material from the surface, thus shaping the desired features of the microchip [].

, primarily characterized by hydrogen abstraction and combustion processes. The combustion of fluoromethane is influenced by its kinetic mechanisms, which involve complex interactions with radicals such as hydroxyl (OH) and fluorine (F) radicals. Studies have shown that the abstraction of hydrogen atoms from fluoromethane is significantly favored compared to other halogenated hydrocarbons due to the strength of the C–F bond .

In addition to combustion, fluoromethane can participate in pyrolysis reactions at elevated temperatures (around 900 °C), where it decomposes into smaller molecules . The detailed kinetics and thermodynamics of these reactions are crucial for understanding its behavior in various applications.

Fluoromethane has several important applications:

  • Etching Gas in Semiconductor Manufacturing: It is widely used as an etching gas in plasma etch reactors due to its ability to effectively remove material from semiconductor surfaces.
  • Refrigerant: Although less common now due to environmental regulations, it has been used as a refrigerant in some applications.
  • Flame Suppression: Fluoromethane serves as a flame suppressant due to its unique chemical properties that inhibit combustion processes .

Research on interaction studies involving fluoromethane primarily focuses on its reactivity with various radicals and its combustion characteristics. The interaction with hydroxyl radicals has been extensively studied, revealing insights into its reaction kinetics and potential environmental impacts when released into the atmosphere .

Understanding these interactions is crucial for evaluating its behavior in both industrial applications and environmental contexts.

Fluoromethane shares similarities with several other halogenated hydrocarbons. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
ChloromethaneCH3_3ClMore toxic than fluoromethane; used as a solvent
BromomethaneCH3_3BrPotent ozone-depleting substance; used as a fumigant
IodomethaneCH3_3IUsed in organic synthesis; more reactive than fluoromethane
TrichlorofluoromethaneCCl3_3FKnown refrigerant; harmful to ozone layer

Uniqueness of Fluoromethane:

  • Unlike chlorinated or brominated compounds, fluoromethane does not deplete the ozone layer but is still considered a potent greenhouse gas.
  • Its lower toxicity compared to other halogenated hydrocarbons makes it preferable for certain industrial applications.

Physical Description

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.

XLogP3

0.6

Boiling Point

-78.4 °C

LogP

0.51 (LogP)

Melting Point

-141.8 °C

UNII

54A9X6F0CM

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (99.21%): Extremely flammable gas [Danger Flammable gases];
H280 (99.21%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.85e+03 mmHg

Pictograms

Flammable

Flammable;Compressed Gas

Other CAS

593-53-3
13453-52-6

Wikipedia

Fluoromethylidyne
Fluoromethane

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Methane, fluoro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types